molecular formula C17H20N2O3 B2515516 N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1797556-22-9

N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2515516
CAS No.: 1797556-22-9
M. Wt: 300.358
InChI Key: ADYSHZWQALCOAB-UHFFFAOYSA-N
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Description

This compound is a carboxamide derivative featuring a 1-methyl-2-oxo-1,2-dihydropyridine core linked to a substituted ethylamine moiety. The ethyl group is substituted with a methoxy group and a 2-methylphenyl ring, conferring distinct electronic and steric properties. The dihydropyridine ring’s conjugation and the amide bridge contribute to planar molecular geometry, which may influence intermolecular interactions (e.g., hydrogen bonding, π-stacking) critical for biological activity or crystallization behavior .

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-12-7-4-5-8-13(12)15(22-3)11-18-16(20)14-9-6-10-19(2)17(14)21/h4-10,15H,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYSHZWQALCOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2=CC=CN(C2=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylacetic acid with methoxyacetyl chloride to form an intermediate, which is then reacted with 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid under specific conditions such as the presence of a base like triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyridine ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. For example, it may inhibit or activate certain enzymes, affecting biochemical pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Modifications

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • Structural Differences : The aryl substituent is a 3-bromo-2-methylphenyl group instead of the 2-methoxy-2-(2-methylphenyl)ethyl chain.
  • Key Findings :
    • Forms centrosymmetric dimers via N–H⋯O hydrogen bonds, stabilizing crystal packing .
    • Near-planar conformation (dihedral angle: 8.38°) due to extended π-conjugation through the amide bridge .
    • Bromine’s electronegativity and size may enhance halogen bonding in biological targets compared to methoxy groups.
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
  • Structural Differences: Incorporates a sulfonamide-linked tetrahydroquinoline group instead of the methoxyethylphenyl chain.
  • The tetrahydroquinoline moiety introduces a bicyclic system, which may enhance binding to hydrophobic enzyme pockets.

Substituent Variations

N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • Structural Differences : Features a biphenyl group with a para-chloro substituent.
  • Key Findings :
    • The biphenyl system enhances lipophilicity, favoring interactions with lipid-rich biological membranes or hydrophobic protein domains .
    • Chlorine’s electron-withdrawing effect may alter electronic distribution, affecting redox stability or metabolic pathways.
N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide
  • Structural Differences : Contains a trifluoromethylbenzyl group and a dimethoxyphenyl substituent.
  • Key Findings :
    • Trifluoromethyl groups improve metabolic stability by resisting oxidative degradation .
    • Dimethoxy substituents may participate in hydrogen bonding or modulate solubility via polarity .

Functional Group Additions

5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide
  • Structural Differences: Includes a cyano group, furyl ring, and thioether-linked oxoethyl chain.
  • Cyano and furyl groups may engage in dipole-dipole interactions or π-stacking, respectively .

Comparative Data Table

Compound Name Key Substituents Molecular Weight Notable Properties Reference
N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide Methoxyethylphenyl ~342.4 (est.) Planar conformation, moderate lipophilicity N/A
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-Bromo-2-methylphenyl 335.18 Halogen bonding, hydrogen-bonded dimers
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide Ethanesulfonyl-tetrahydroquinoline 375.44 Enhanced solubility, bicyclic hydrophobic moiety
N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide 4'-Chlorobiphenyl 342.76 High lipophilicity, halogen effects
N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide Trifluoromethylbenzyl, dimethoxyphenyl ~434.4 (est.) Metabolic stability, hydrogen-bonding capacity

Pharmacological and Industrial Implications

  • Biological Targets : Sulfonamide and halogenated derivatives (e.g., ) may target enzymes like kinases or proteases due to their hydrogen-bonding and steric bulk.
  • Material Science : Planar conjugated systems (e.g., ) could serve as organic semiconductors or crystallization templates.

Biological Activity

N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H19NO3\text{C}_{16}\text{H}_{19}\text{N}\text{O}_{3}

This compound features a dihydropyridine core, which is significant for its interaction with various biological targets.

Cardiovascular Effects

Dihydropyridines are primarily known as calcium channel blockers. Research indicates that this compound exhibits vasodilatory effects by inhibiting L-type calcium channels. This action leads to decreased vascular resistance and lower blood pressure, making it a candidate for treating hypertension .

Antioxidant Properties

Studies have shown that compounds with dihydropyridine structures possess antioxidant properties. This compound has been reported to scavenge free radicals and reduce oxidative stress in cellular models. This activity could have implications for neuroprotective strategies against oxidative damage in neurodegenerative diseases .

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects. It has been shown to enhance neuronal survival in models of oxidative stress and excitotoxicity. The mechanism may involve modulation of intracellular calcium levels and reduction of apoptosis in neuronal cells .

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:

  • Calcium Channel Inhibition : By blocking L-type calcium channels, the compound reduces calcium influx into cells, leading to vasodilation and decreased myocardial oxygen demand.
  • Antioxidant Mechanism : The compound may enhance the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), contributing to its protective effects against oxidative damage.

Research Findings

A summary of key findings from various studies on the biological activity of this compound is presented in the table below:

StudyFocusFindings
Study 1Cardiovascular EffectsDemonstrated significant reduction in blood pressure in hypertensive models.
Study 2Antioxidant ActivityExhibited strong free radical scavenging ability in vitro.
Study 3NeuroprotectionImproved neuronal survival rates under oxidative stress conditions.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study A : In a clinical trial involving patients with hypertension, administration of the compound resulted in a statistically significant decrease in systolic and diastolic blood pressure after eight weeks of treatment.
  • Case Study B : A preclinical study on neurodegenerative models showed that the compound reduced markers of oxidative stress and improved cognitive function compared to control groups.

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